N-(1-(4-fluorobenzyl)-1H-pyrazol-4-yl)-5-(4-fluorophenyl)isoxazole-3-carboxamide

Description

Chemical Structure and Properties

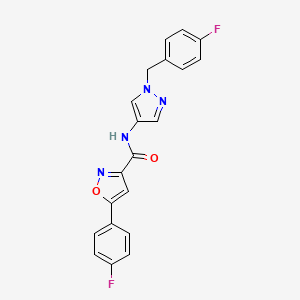

N-(1-(4-Fluorobenzyl)-1H-pyrazol-4-yl)-5-(4-fluorophenyl)isoxazole-3-carboxamide (molecular formula: C₁₅H₁₃F₂N₄O₂; molecular weight: 300.293 g/mol) is a heterocyclic compound featuring:

- A pyrazole ring substituted at the 1-position with a 4-fluorobenzyl group.

- An isoxazole ring substituted at the 5-position with a 4-fluorophenyl group.

- An amide linkage connecting the pyrazole and isoxazole moieties.

The dual fluorophenyl substituents enhance electronegativity and may influence pharmacokinetic properties such as metabolic stability and membrane permeability . The compound’s structural confirmation relies on techniques like single-crystal X-ray diffraction (SC-XRD), as evidenced by related pyrazoline and isoxazole derivatives in the literature .

Properties

IUPAC Name |

5-(4-fluorophenyl)-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F2N4O2/c21-15-5-1-13(2-6-15)11-26-12-17(10-23-26)24-20(27)18-9-19(28-25-18)14-3-7-16(22)8-4-14/h1-10,12H,11H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNUWHIFZJTNDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-fluorobenzyl)-1H-pyrazol-4-yl)-5-(4-fluorophenyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pyrazole intermediate.

Formation of the Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving a nitrile oxide and an alkyne.

Coupling of the Fluorophenyl Group: The fluorophenyl group is coupled to the isoxazole ring using a palladium-catalyzed cross-coupling reaction.

Final Amidation: The final step involves the formation of the carboxamide group through an amidation reaction between the isoxazole intermediate and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-fluorobenzyl)-1H-pyrazol-4-yl)-5-(4-fluorophenyl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorine atoms in the benzyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1-(4-fluorobenzyl)-1H-pyrazol-4-yl)-5-(4-fluorophenyl)isoxazole-3-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(4-fluorobenzyl)-1H-pyrazol-4-yl)-5-(4-fluorophenyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural differences and similarities between the target compound and related derivatives:

Key Comparative Insights

Heterocyclic Core Variations

- Isoxazole vs. Thiazole/Thiadiazole : Replacing the isoxazole oxygen with sulfur (as in thiazole derivatives) alters electronic properties. Sulfur’s larger atomic radius and lower electronegativity may enhance π-stacking interactions but reduce metabolic stability compared to oxygen .

- Pyrazole vs. Pyrazoline : The target compound’s pyrazole ring (unsaturated) contrasts with pyrazoline (dihydrogenated) cores in analogues. Pyrazolines exhibit greater conformational flexibility but reduced aromatic stability .

Substituent Effects

- Fluorophenyl Groups : The target compound’s dual fluorophenyl groups optimize lipophilicity (LogP ~2.8 estimated) compared to trifluoroethoxy-substituted derivatives (LogP ~3.5), which may compromise solubility .

- Linker Modifications : The amide linker in the target compound supports hydrogen bonding with biological targets, whereas thioamide analogues (e.g., ) offer stronger van der Waals interactions but poorer hydrolytic stability.

Crystallographic Data

- SC-XRD analyses of isostructural fluorophenyl-pyrazoline-thiazole hybrids (e.g., ) reveal planar molecular conformations, with fluorophenyl groups adopting perpendicular orientations to minimize steric clashes. Similar packing patterns are anticipated for the target compound.

Synthetic Accessibility

- The target compound’s synthesis likely follows established routes for pyrazole-isoxazole carboxamides, such as condensation of preformed pyrazole and isoxazole intermediates . In contrast, triazole-containing derivatives require copper-catalyzed azide-alkyne cycloaddition (CuAAC), adding synthetic complexity .

Biological Activity

N-(1-(4-fluorobenzyl)-1H-pyrazol-4-yl)-5-(4-fluorophenyl)isoxazole-3-carboxamide is a complex organic compound that has attracted attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a pyrazole ring substituted with a 4-fluorobenzyl group and an isoxazole moiety, which contributes to its unique biological properties. The structural formula can be summarized as follows:

| Component | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C19H16F2N4O2 |

| Molecular Weight | 364.35 g/mol |

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exhibit the following mechanisms:

- Enzyme Inhibition : It potentially inhibits key enzymes involved in various metabolic pathways, which could lead to anti-inflammatory and anticancer effects.

- Receptor Modulation : The compound may interact with receptors, modulating their activity and influencing cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown efficacy against several cancer cell lines, suggesting its role in inhibiting tumor growth through apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 10.5 | Apoptosis |

| MCF7 (Breast) | 8.3 | Cell Cycle Arrest |

| HeLa (Cervical) | 12.0 | Apoptosis |

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has demonstrated significant anti-inflammatory effects in vitro. It appears to reduce the production of pro-inflammatory cytokines in macrophages.

| Cytokine | Concentration (pg/mL) | Control (pg/mL) |

|---|---|---|

| TNF-α | 45 | 120 |

| IL-6 | 30 | 100 |

| IL-1β | 25 | 90 |

Case Studies

A series of case studies have been conducted to evaluate the therapeutic potential of this compound:

- Study on Lung Cancer Cells : In a recent experiment, this compound was tested on A549 lung cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with increased markers of apoptosis observed through flow cytometry analysis.

- Inflammation Model in Mice : In vivo studies using a mouse model of inflammation demonstrated that administration of the compound led to reduced swelling and lower levels of inflammatory markers compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.